Methyl 2-[(1-ethyl-3-methylpyrazol-4-yl)amino]acetate
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Overview
Description
Methyl 2-[(1-ethyl-3-methylpyrazol-4-yl)amino]acetate is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a methyl ester group and an amino group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(1-ethyl-3-methylpyrazol-4-yl)amino]acetate typically involves the reaction of 1-ethyl-3-methylpyrazole with methyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The general reaction scheme is as follows:
- Dissolve 1-ethyl-3-methylpyrazole in DMF.
- Add sodium hydride to the solution and stir until the evolution of hydrogen gas ceases.
- Slowly add methyl chloroacetate to the reaction mixture while maintaining the temperature.
- Stir the reaction mixture at elevated temperatures (around 80-100°C) for several hours.
- Quench the reaction with water and extract the product using an organic solvent like ethyl acetate.
- Purify the product by column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(1-ethyl-3-methylpyrazol-4-yl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where the methoxy group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced pyrazole derivatives with hydrogenated functional groups.
Substitution: Substituted pyrazole derivatives with new functional groups replacing the methoxy group.
Scientific Research Applications
Methyl 2-[(1-ethyl-3-methylpyrazol-4-yl)amino]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases. It is studied for its interactions with biological targets and its pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of Methyl 2-[(1-ethyl-3-methylpyrazol-4-yl)amino]acetate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways.
Comparison with Similar Compounds
Methyl 2-[(1-ethyl-3-methylpyrazol-4-yl)amino]acetate can be compared with other pyrazole derivatives to highlight its uniqueness:
Methyl 2-[(1-methyl-3-ethylpyrazol-4-yl)amino]acetate: Similar structure but with different alkyl group positions, leading to variations in chemical reactivity and biological activity.
Ethyl 2-[(1-ethyl-3-methylpyrazol-4-yl)amino]acetate: Ethyl ester instead of methyl ester, affecting solubility and reactivity.
Methyl 2-[(1-ethyl-3-methylpyrazol-5-yl)amino]acetate: Substitution at a different position on the pyrazole ring, resulting in different chemical and biological properties.
These comparisons help in understanding the structure-activity relationships and the unique features of this compound.
Properties
IUPAC Name |
methyl 2-[(1-ethyl-3-methylpyrazol-4-yl)amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-4-12-6-8(7(2)11-12)10-5-9(13)14-3/h6,10H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAERWFYWTFWYBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)NCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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